molecular formula C22H19FN2O3S B11419941 3-(4-ethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-ethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11419941
M. Wt: 410.5 g/mol
InChI Key: TYSZQHVETSFFDL-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, as well as a thiazolopyridine core

Preparation Methods

The synthesis of 3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioamide and subsequent oxidation to yield the desired thiazolopyridine compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can be compared with other similar compounds, such as:

The uniqueness of 3-(4-ETHOXYPHENYL)-7-(2-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific combination of ethoxyphenyl and fluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19FN2O3S/c1-2-28-15-9-7-14(8-10-15)22(27)13-29-21-18(12-24)17(11-20(26)25(21)22)16-5-3-4-6-19(16)23/h3-10,17,27H,2,11,13H2,1H3

InChI Key

TYSZQHVETSFFDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4F)C#N)O

Origin of Product

United States

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